molecular formula C26H26ClN5O2 B15320847 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis

4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis

Cat. No.: B15320847
M. Wt: 476.0 g/mol
InChI Key: VURQPAANXHVBJU-UHFFFAOYSA-N
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Description

4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the chloro, methyl, phenylethynyl, and acetamido groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro and other functional groups can be substituted with different groups to create derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: It may be studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent effects on cellular pathways. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide,cis include other pyrazole derivatives with similar functional groups. Examples might include:

  • 4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1H-pyrazole-5-carboxamide
  • N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]-1-[(1s,4s)-4-acetamidocyclohexyl]-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H26ClN5O2

Molecular Weight

476.0 g/mol

IUPAC Name

2-(4-acetamidocyclohexyl)-4-chloro-N-[3-methyl-5-(2-phenylethynyl)pyridin-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C26H26ClN5O2/c1-17-14-20(9-8-19-6-4-3-5-7-19)15-28-25(17)31-26(34)24-23(27)16-29-32(24)22-12-10-21(11-13-22)30-18(2)33/h3-7,14-16,21-22H,10-13H2,1-2H3,(H,30,33)(H,28,31,34)

InChI Key

VURQPAANXHVBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(=O)C2=C(C=NN2C3CCC(CC3)NC(=O)C)Cl)C#CC4=CC=CC=C4

Origin of Product

United States

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